molecular formula C9H8Br2O2 B1397736 2,6-Dibromobenzyl acetate CAS No. 1147858-83-0

2,6-Dibromobenzyl acetate

Cat. No. B1397736
M. Wt: 307.97 g/mol
InChI Key: OQEMWUROKHRRHO-UHFFFAOYSA-N
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Description

2,6-Dibromobenzyl acetate is an organic compound with the molecular formula C9H8Br2O2 . It has a molecular weight of 307.97 Da .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromobenzyl acetate consists of a benzyl group substituted with two bromine atoms at the 2 and 6 positions and an acetate group . The InChI code for the compound is 1S/C9H8Br2O2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

2,6-Dibromobenzyl acetate is a solid compound . The compound should be stored in a refrigerator . It is shipped at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity Studies

One application of 2,6-dibromobenzyl acetate and related compounds is in chemical synthesis, particularly in forming carbon-carbon bonds. Wang, Seiders, and Floreancig (2004) described the use of homobenzylic ethers with pendent enol acetate nucleophiles in reactions to form 2,6-disubstituted tetrahydropyrones. This process, which involves cleavage reactions followed by cyclizations, is significant for its efficiency and stereocontrol, providing a pathway for synthesizing biologically active natural products (Wang, Seiders, & Floreancig, 2004).

Bromination Reactions

Another aspect of research on 2,6-dibromobenzyl acetate-like compounds is exploring bromination reactions. Nakatani, Takahashi, Watanabe, Shintoku, and Hase (1984) studied the reaction of various benzyl alcohols, ethers, and acetates with bromine water, noting how the benzyl substituent's electronegativity affects the product yield and type. This research provides insights into the bromination of aromatic nuclei, which is critical in synthesizing diverse organic compounds (Nakatani et al., 1984).

Catalytic Processes

In catalysis, 2,6-dibromobenzyl acetate-related compounds play a role in facilitating chemical reactions. Kang, Cai, Wang, and Li (2014) demonstrated the use of 2-hydroxyethylammonium acetate ionic liquid as a catalyst in the solvent-free synthesis of 2,6-dibenzylidenecycloalkanones. The advantages of this method include high yields, short reaction times, and environmental benefits due to the absence of solvents (Kang, Cai, Wang, & Li, 2014).

Applications in Organic and Medicinal Chemistry

The utility of 2,6-dibromobenzyl acetate extends to organic and medicinal chemistry. Prajapati, Schulzke, Kindermann, and Kapdi (2015) developed a selective palladium-catalyzed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. This method is notable for its low catalyst loading and ambient temperature operation, producing diversely substituted pyridines important for pharmaceutical research (Prajapati, Schulzke, Kindermann, & Kapdi, 2015).

Safety And Hazards

The safety information for 2,6-Dibromobenzyl acetate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

properties

IUPAC Name

(2,6-dibromophenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMWUROKHRRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731281
Record name (2,6-Dibromophenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromobenzyl acetate

CAS RN

1147858-83-0
Record name (2,6-Dibromophenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,3-dibromo-2-(bromomethyl)benzene (27.6 g, 84 mmol), NaOAc (35.5 g, 5 eq.) and dimethylformamide (DMF) (150 mL) was stirred at 100° C. (hot oil bath temperature) for 1.75 h, allowed to cool, and then partitioned between heptane (500 mL) and water (200 mL). After removing the organic layer, the aqueous layer was extracted with heptane (200 mL). The combined organics were washed with H2O (2×300 mL), dried (Na2SO4), filtered, and evaporated to give 24.57 g (yield of 95%) of title product as a colorless oil. This oil contained 13% unreacted starting material but was successfully used without further purification. 1H NMR (300 MHz, CDCl3) δ 2.10 (s, 3H), 5.41 (s, 2H), 7.08 (t, 1H), 7.58 (d, 2H).
Quantity
27.6 g
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reactant
Reaction Step One
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35.5 g
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150 mL
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solvent
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Yield
95%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To the solution of 1,3-dibromo-2-bromomethylbenzene (71.3 g) in DMF (300 mL) was added sodium acetate (91.7 g) and the resulting mixture was stirred at 105° C. for 6 h. The mixture was cooled and quenched with water (1500 mL) and extracted with ethyl acetate (1000 mL×2). The combined organic layers were washed with water (1000 mL) and brine (1000 mL), dried over anhydrous sodium sulfate and filtered. The residue was purified by silica gel column (200-300 mesh, eluting with petroleum ether/ethyl acetate 30/1) to give acetic acid 2,6-dibromobenzyl ester as a yellow oil (59.42 g, yield 89%). 1H NMR (300 MHz, d6-DMSO) δ 7.57 (d, J=8.0 Hz, 2H), 7.07 (t, J=7.8 Hz, 1H), 5.41 (s, 2H), 2.11 (s, 3H).
Quantity
71.3 g
Type
reactant
Reaction Step One
Quantity
91.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with 1,3-dibromo-2-(bromomethyl)benzene (3.28 g, 10.0 mmol), potassium acetate (3.93 g, 40.0 mmol) and DMF (100 mL). The solution was stirred at room temperature for 14 h. After that time, the reaction mixture was diluted with water (900 mL) and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine (100 mL), dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford an 88% yield (2.70 g) of 2,6-dibromobenzyl acetate 104g as an off-white solid: mp 62-65° C.; 1H NMR (300 MHz, CDCl3) d 7.57 (d, 2H, J=8.0 Hz), 7.07 (t, 1H, J=7.9 Hz), 5.42 (s, 2H), 2.11 (s, 3H); MS (ESI+)
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3.28 g
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reactant
Reaction Step One
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3.93 g
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Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JB Hong, JP Davidson, Q Jin, GR Lee… - … Process Research & …, 2014 - ACS Publications
A scalable and convergent synthesis of a BTK (Bruton’s tyrosine kinase) inhibitor has been developed. Synthetic routes to key intermediates were explored for the scale-up campaign, …
Number of citations: 19 pubs.acs.org

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